cis-Cyclobutane-1,2-dicarboxylic acid

Catalog No.
S726149
CAS No.
1461-94-5
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Cyclobutane-1,2-dicarboxylic acid

CAS Number

1461-94-5

Product Name

cis-Cyclobutane-1,2-dicarboxylic acid

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N

SMILES

C1CC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O

The exact mass of the compound cis-Cyclobutane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Cyclobutane-1,2-dicarboxylic acid (CAS 1461-94-5) is a highly specialized aliphatic dicarboxylic acid characterized by a strained four-membered ring with two adjacent carboxylic groups in a strict cis configuration. In industrial procurement and advanced materials research, it is primarily sourced as a direct precursor for cis-cyclobutane-1,2-dicarboxylic anhydride, a critical building block for high-performance polyimides, recyclable thermosets, and deep-UV photoresists. Unlike standard linear or aromatic diacids, the cyclobutane core introduces unique thermocleavable and photolabile properties into polymer backbones, while its aliphatic nature ensures high optical transparency and low dielectric constants in advanced coatings [1].

Substituting cis-cyclobutane-1,2-dicarboxylic acid with its trans isomer (CAS 1124-13-6) or the more common cyclobutane-1,1-dicarboxylic acid results in immediate process failure for anhydride-dependent workflows. The trans isomer cannot undergo intramolecular dehydration to form a monomeric five-membered anhydride ring due to prohibitive steric strain, rendering it useless for standard polyimide condensation pathways [1]. Furthermore, generic aromatic substitutes like phthalic acid fail to provide the deep-UV photodegradability (<280 nm cleavage) and specific thermal recycling triggers (~300 °C cleavage) inherent to the cyclobutane ring. Buyers must also ensure strict process control, as exposure to strong acids at elevated temperatures (e.g., concentrated HCl at 190 °C) will irreversibly isomerize the cis compound into the unreactive trans form[2].

Stereospecific Anhydride Yield vs. trans-Isomer

The primary procurement driver for the cis isomer is its ability to quantitatively form cis-cyclobutane-1,2-dicarboxylic anhydride upon dehydration. While the cis isomer readily yields the cyclic anhydride (boiling point 120-150 °C at 40 mm Hg), the trans isomer is geometrically locked and cannot form the monomeric anhydride, instead forming polymeric anhydrides or failing to react under standard conditions .

Evidence DimensionMonomeric Anhydride Formation Capability
Target Compound DataReadily forms 5-membered cyclic anhydride
Comparator Or Baselinetrans-cyclobutane-1,2-dicarboxylic acid (Fails to form monomeric anhydride)
Quantified DifferenceBinary (Go/No-Go) for cyclic anhydride synthesis
ConditionsStandard dehydration conditions (e.g., heating or chemical dehydration)

Buyers synthesizing cyclobutane-based polyimides or epoxy hardeners must procure the cis isomer, as the trans isomer cannot yield the required anhydride monomer.

Deep-UV and Thermal Cleavage for Recyclable Thermosets

Polymers incorporating the cis-cyclobutane-1,2-dicarboxylate motif exhibit highly specific degradation pathways not found in standard aliphatic or aromatic polyesters. Under deep-UV irradiation (<280 nm) or thermal stress (~300 °C), the cyclobutane ring undergoes targeted cleavage. In contrast, standard aromatic baselines like phthalic acid derivatives remain stable, lacking these built-in recycling or photoresist triggers[1].

Evidence DimensionPolymer Backbone Cleavage Trigger
Target Compound DataCleaves at <280 nm UV or ~300 °C
Comparator Or BaselinePhthalic acid / standard aliphatic diacids (No cyclobutane cleavage mechanism)
Quantified DifferenceEnables controlled degradation at specific UV/thermal thresholds
ConditionsIncorporated into epoxy or polyester thermosets

Procuring this specific cyclobutane compound allows manufacturers to engineer positive photoresists and recyclable thermosets that cleanly degrade under targeted stimuli.

Analytical Differentiation via Mass Spectrometry

Because the cis isomer can isomerize to the trans form under harsh acidic conditions, verifying isomeric purity is critical upon procurement. The interaction of the adjacent carboxyl groups in the cis configuration leads to distinct fragmentation patterns of the molecular ions in mass spectrometry, allowing precise analytical differentiation and QA/QC verification against the trans isomer .

Evidence DimensionMS Fragmentation Pattern
Target Compound DataDistinct carboxyl interaction fragments present
Comparator Or Baselinetrans-cyclobutane-1,2-dicarboxylic acid (Lacks specific cis interaction fragments)
Quantified DifferenceClear spectral differentiation for QA/QC
ConditionsMass spectrometry of molecular ions

Provides a reliable analytical QC method for buyers to verify that batches have not undergone unwanted isomerization during synthesis or storage.

Aliphatic Rigidity for Advanced Optical Materials

Compared to fully flexible aliphatic diacids or rigid aromatic diacids (like phthalic acid), cis-cyclobutane-1,2-dicarboxylic acid offers a unique semi-rigid structure. When converted to polyimides, this aliphatic ring prevents the charge-transfer complexes typical of aromatic polyimides, resulting in high optical transparency and lower dielectric constants while maintaining necessary thermal stability [1].

Evidence DimensionOptical and Dielectric Performance in Polymers
Target Compound DataHigh transparency, low dielectric constant (aliphatic semi-rigid)
Comparator Or BaselinePhthalic acid derivatives (Lower transparency due to aromatic charge transfer)
Quantified DifferenceElimination of visible light absorption typical of aromatic polyimides
ConditionsPolyimide film formulations

It is the optimal precursor for buyers formulating colorless, transparent polyimide (CPI) films for flexible displays and optoelectronics.

Synthesis of Colorless Polyimides (CPIs)

Used as the direct precursor to cis-cyclobutane-1,2-dicarboxylic anhydride for polymerizing highly transparent, low-dielectric polyimide films used in flexible electronics and displays, where aromatic alternatives fail optical requirements [1].

Recyclable Thermosets and Epoxy Resins

Incorporated into polymer backbones where its specific ~300 °C thermocleavability or <280 nm deep-UV photodegradability acts as a built-in 'kill switch' for material recycling or positive photoresist development [2].

Conformationally Restricted Pharmaceutical Scaffolds

Utilized in the synthesis of specific active pharmaceutical ingredients (APIs) or metal complexes where the 1,2-cis geometry is strictly required for target binding, distinguishing it from the 1,1-geometry used in standard carboplatin analogs .

XLogP3

-0.2

Melting Point

131.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1R,2S)-cyclobutane-1,2-dicarboxylic acid

Dates

Last modified: 08-15-2023

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